molecular formula C11H12N4O B14016539 6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1h)-one CAS No. 6939-52-2

6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1h)-one

Cat. No.: B14016539
CAS No.: 6939-52-2
M. Wt: 216.24 g/mol
InChI Key: QHVASESOLHYAET-UHFFFAOYSA-N
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Description

6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1h)-one: is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group at the 6th position and a 4-methylphenylamino group at the 4th position. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1h)-one typically involves the reaction of 4-methylphenylamine with a suitable pyrimidine precursor. One common method involves the condensation of 4-methylphenylamine with 2,4-dichloropyrimidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group at the 6th position can undergo oxidation to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens in the presence of a catalyst.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted aromatic compounds with nitro, sulfonyl, or halogen groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being explored for their antiviral, anticancer, and anti-inflammatory properties.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1h)-one involves its interaction with specific molecular targets. The amino and 4-methylphenylamino groups allow the compound to form hydrogen bonds and hydrophobic interactions with enzymes and receptors. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    4-Amino-2-methylpyrimidine: Similar structure but lacks the 4-methylphenylamino group.

    6-Amino-2-methylpyrimidin-4-one: Similar structure but lacks the 4-methylphenylamino group.

    4-Methylphenylamino-2-pyrimidinone: Similar structure but lacks the amino group at the 6th position.

Uniqueness: The presence of both the amino group at the 6th position and the 4-methylphenylamino group at the 4th position makes 6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1h)-one unique. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

6939-52-2

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

6-amino-4-(4-methylanilino)-1H-pyrimidin-2-one

InChI

InChI=1S/C11H12N4O/c1-7-2-4-8(5-3-7)13-10-6-9(12)14-11(16)15-10/h2-6H,1H3,(H4,12,13,14,15,16)

InChI Key

QHVASESOLHYAET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=O)NC(=C2)N

Origin of Product

United States

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